molecular formula C8H8N4O3 B13755411 Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1184913-91-4

Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B13755411
CAS No.: 1184913-91-4
M. Wt: 208.17 g/mol
InChI Key: VRFBVDGRJVCOGI-UHFFFAOYSA-N
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Description

Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazolo-pyrimidine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-nitrobenzoic acid with ethyl isocyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) with a catalytic amount of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its isoxazole ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .

Properties

CAS No.

1184913-91-4

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 4-amino-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

VRFBVDGRJVCOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=NC=NC(=C12)N

Origin of Product

United States

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